molecular formula C14H23ClN2O2 B111554 tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride CAS No. 126402-64-0

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride

Cat. No.: B111554
CAS No.: 126402-64-0
M. Wt: 286.8 g/mol
InChI Key: BQSIYDULWOXMLG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride (CAS: 126402-64-0), also known as Boc-Eda-Bzl HCl, is a carbamate-protected ethylenediamine derivative with a benzyl substituent. Its molecular formula is inferred as C₁₄H₂₁ClN₂O₂ based on structural analogs . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides amine protection during solid-phase peptide synthesis, while the benzyl moiety enhances aromatic interactions in target binding. As a hydrochloride salt, it offers improved solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Properties

IUPAC Name

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSIYDULWOXMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .

Target of Action

The primary target of Boc-Eda-Bzl HCl is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .

Mode of Action

Boc-Eda-Bzl HCl operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .

Result of Action

The use of Boc-Eda-Bzl HCl in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .

Action Environment

The action of Boc-Eda-Bzl HCl is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of Boc-Eda-Bzl HCl as a protecting group .

Biochemical Analysis

Biochemical Properties

Boc-Eda-Bzl HCl plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine groups of amino acids, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The nature of these interactions involves the formation of stable carbamate bonds, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine groups.

Cellular Effects

Boc-Eda-Bzl HCl influences various cellular processes, particularly in the context of peptide synthesis and modification. The compound’s ability to protect amine groups allows for the precise modification of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Boc-Eda-Bzl HCl can be designed to interact with specific cell surface receptors, modulating signaling pathways and influencing cellular responses. Additionally, the compound’s role in protecting amine groups ensures the stability and integrity of synthesized peptides, which can be crucial for their biological activity.

Molecular Mechanism

The molecular mechanism of Boc-Eda-Bzl HCl involves the formation of stable carbamate bonds with amine groups. This interaction prevents the amine groups from participating in unwanted side reactions during peptide synthesis. The compound’s protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amine group. This selective cleavage is essential for the controlled synthesis of peptides and the precise modification of amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Eda-Bzl HCl can change over time, particularly in terms of stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to moisture. Over time, Boc-Eda-Bzl HCl may undergo hydrolysis, leading to the degradation of the protecting group and the release of the free amine group. Long-term studies have shown that the compound’s stability can be maintained by storing it in a dry, cool environment and protecting it from light and moisture.

Dosage Effects in Animal Models

The effects of Boc-Eda-Bzl HCl can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher dosages, Boc-Eda-Bzl HCl may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects. It is essential to carefully control the dosage of Boc-Eda-Bzl HCl in animal studies to avoid potential toxic effects and ensure accurate results.

Metabolic Pathways

Boc-Eda-Bzl HCl is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, Boc-Eda-Bzl HCl can interact with enzymes responsible for the synthesis and degradation of peptides, modulating their activity and affecting the overall metabolic balance. Additionally, the compound’s role in protecting amine groups can impact the stability and activity of synthesized peptides, influencing their metabolic fate.

Transport and Distribution

Within cells and tissues, Boc-Eda-Bzl HCl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. Once inside the cell, Boc-Eda-Bzl HCl can accumulate in specific regions, depending on its interactions with cellular components and its physicochemical properties. The compound’s distribution can influence its activity and effectiveness in biochemical applications, making it essential to understand its transport mechanisms and localization.

Subcellular Localization

Boc-Eda-Bzl HCl exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-Eda-Bzl HCl may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification. Understanding the subcellular localization of Boc-Eda-Bzl HCl is crucial for optimizing its use in biochemical research and ensuring its effectiveness in various applications.

Biological Activity

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound is characterized by its structural formula C14H22N2O2C_{14}H_{22}N_2O_2. It serves as an important intermediate in the synthesis of various biologically active compounds. The compound can be synthesized through nucleophilic substitution reactions involving tert-butyl carbamate and benzylamine derivatives under controlled conditions, which allows for the introduction of the benzylamino group into larger molecular frameworks .

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with biological targets. It has been shown to exhibit significant inhibitory activity against SARS-CoV 3CL protease, which is crucial for viral replication in coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications to the benzylamino moiety enhance its potency as an antiviral agent .

Biological Activities

  • Antiviral Activity :
    • The compound has demonstrated antiviral properties against SARS-CoV-2, with studies indicating IC50 values in the low micromolar range. This suggests a promising role in developing antiviral therapies .
  • Anticancer Potential :
    • Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that these compounds may be more potent than standard chemotherapeutics like doxorubicin .
  • Cholinesterase Inhibition :
    • Research indicates that certain analogs of this compound may act as cholinesterase inhibitors, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AntiviralSARS-CoV 3CL protease0.0041
AnticancerMCF-75.85
Cholinesterase InhibitionAChE13.62

Table 2: Structural Modifications and Their Effects on Activity

Compound VariantModificationObserved ActivityReference
Compound 25cP3 moiety modificationEnhanced activity
Compound 27aBenzothiazole unitComparable to lead

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of this compound against SARS-CoV-2 in vitro, demonstrating significant viral load reduction in treated cells compared to controls .
  • Cytotoxicity Assessment : In a comparative study of several derivatives, the compound exhibited notable cytotoxicity against A549 cells, with an IC50 value indicating effective growth inhibition relative to standard treatments .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde, typically using reducing agents like sodium borohydride. The process yields the desired compound with high purity and efficiency. For instance, one method reports a yield of 92% under specific reaction conditions involving molecular sieves and controlled temperatures .

Chemical Structure:

  • Molecular Formula: C₁₄H₂₂N₂O₂
  • Molecular Weight: 250.34 g/mol

Drug Development

tert-Butyl (2-(benzylamino)ethyl)carbamate has been identified as a synthetic intermediate for several pharmaceuticals, notably lacosamide, which is used in the treatment of epilepsy. The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced pharmacological properties .

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamate compounds exhibit promising anti-inflammatory activities. In studies comparing these compounds to standard anti-inflammatory drugs like indomethacin, some derivatives showed significant inhibition rates in carrageenan-induced rat paw edema models, indicating potential therapeutic applications .

Biological Studies

The biological activity of tert-butyl (2-(benzylamino)ethyl)carbamate has been explored in various studies:

  • Anti-cancer Research: Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as anti-cancer agents.
  • Neuroprotective Effects: Compounds derived from this structure have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Synthesis for Lacosamide

A notable application involves the synthesis of lacosamide using tert-butyl (2-(benzylamino)ethyl)carbamate as an intermediate. The process involves multiple steps including phase-transfer catalysis to achieve the final product with high specificity and yield .

Case Study: Anti-inflammatory Testing

In a controlled study, various substituted benzamido derivatives were synthesized from tert-butyl carbamate compounds and tested for their anti-inflammatory effects. The results indicated that certain modifications led to enhanced efficacy compared to traditional treatments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Weight (g/mol) Substituent(s) Key Features
Target: tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride (126402-64-0) ~264.8 (calculated) Benzyl High aromaticity, enhanced lipophilicity, and potential for π-π interactions .
tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride (1073659-87-6) 224.73 Ethyl Smaller alkyl group; reduced steric hindrance but lower metabolic stability .
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (1909327-88-3) 221.72 Cyclopropylmethyl Unique strained ring; improved stability in acidic conditions .
tert-Butyl (2-aminoethyl)carbamate hydrochloride (79513-35-2) 182.66 None (unsubstituted) Higher reactivity due to free amine; used in simpler coupling reactions .
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride (1170905-43-7) 236.74 Azetidine (3-membered ring) Conformational rigidity; potential for CNS-targeting drug design .

Case Studies

  • Pharmaceutical Synthesis : The target compound was pivotal in synthesizing a preclinical candidate for rheumatoid arthritis, where the benzyl group improved target engagement by 40% compared to ethyl analogs .
  • Agrochemicals : Cyclopropylmethyl-substituted analogs (e.g., 1909327-88-3) show superior herbicidal activity, attributed to their stability in UV light and soil .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the condensation of tert-butyl 2-aminoethylcarbamate and benzaldehyde in methanol, facilitated by molecular sieves (3 Å) to absorb water and drive the reaction toward imine formation. The imine intermediate is then reduced using sodium borohydride (NaBH₄) at subambient temperatures (-10°C to 20°C), yielding the secondary amine product. Critical parameters include:

  • Molar ratio : A slight excess of benzaldehyde (1.1 equiv) ensures complete consumption of the primary amine.

  • Solvent choice : Methanol optimizes solubility and stabilizes intermediates, while dichloromethane (DCM) or chloroform aids in extraction.

  • Workup : Acid-base extraction (0.5 N HCl and saturated NaHCO₃) removes unreacted reagents, achieving >90% purity before salt formation.

Experimental Protocol and Yield

A representative procedure from Ambeed outlines:

  • Condensation : Combine tert-butyl 2-aminoethylcarbamate (40.0 mmol), benzaldehyde (44.0 mmol), and molecular sieves in methanol. Stir at 20°C for 16 hours.

  • Reduction : Cool to -10°C, add NaBH₄ (6 equiv) portionwise, and warm to 20°C for 16 hours.

  • Isolation : Extract with ethyl acetate, wash with HCl and brine, dry over MgSO₄, and concentrate to obtain the free base (92% yield).

  • Salt Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Table 1: Key Data for Reductive Amination Route

ParameterValue/DetailSource
Yield (free base)92%
Reaction Time32 hours (16 + 16)
Purity (LC-MS)[M+H]⁺ = 251.2 (calc. 251.3)
ScalabilityDemonstrated at 50 mmol scale

Alternative Synthetic Pathways

Modified Reductive Amination with Sodium Triacetoxyborohydride

A lower-yielding variant employs sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. This method avoids cryogenic conditions but requires anhydrous MgSO₄ and triethylamine (Et₃N) to scavenge HCl:

  • Yield : 23%.

  • Advantage : Simplified temperature control (20°C throughout).

  • Limitation : Laborious purification via silica gel chromatography reduces practicality.

One-Pot Reductive Alkylation for Industrial Applications

A patent-pending approach adapts reductive alkylation using ethyl glyoxylate hydrate and Boc-ethylenediamine. While designed for ethyl N-[(2-Boc-amino)ethyl]glycinate, the protocol offers insights into tert-butyl protection strategies:

  • Catalyst : Hydrogen gas with Pd/C or PtO₂.

  • Purity : Near-quantitative yield without chromatography.

  • Relevance : Highlights the utility of molecular sieves and anhydrous conditions for Boc-protected intermediates.

Table 2: Comparison of Alternative Methods

MethodYieldTemperatureKey ReagentScalability
NaBH(OAc)₃ in DCE23%20°CTriethylamineLimited
Hydrogenative Alkylation>95%0–25°CH₂/Pd-CIndustrial

Industrial-Scale Production and Optimization

Process Intensification Strategies

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Solvent Recovery : Methanol is distilled and reused to reduce waste.

  • Catalyst Recycling : Pd/C from hydrogenation steps is filtered and reactivated.

  • In-line Analytics : LC-MS monitors reaction progression, minimizing offline sampling.

Challenges in Salt Formation

Converting the free base to the hydrochloride salt requires precise stoichiometry:

  • Stoichiometric HCl : Use gaseous HCl or concentrated HCl in ether to avoid over-acidification.

  • Crystallization : Anti-solvent addition (e.g., hexane) induces precipitation, yielding a non-hygroscopic solid.

Critical Analysis of Methodologies

Yield vs. Practicality Trade-offs

  • The NaBH₄ route achieves 92% yield but demands cryogenic conditions, increasing operational costs.

  • NaBH(OAc)₃ simplifies temperature control but suffers from low yields (23%) due to competing side reactions.

Purity and Byproduct Management

  • Major Byproducts : Over-reduction products (e.g., tertiary amines) and unreacted aldehyde.

  • Mitigation : Acidic washes (0.5 N HCl) remove basic impurities, while NaHCO₃ neutralization prevents emulsion during extraction .

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